RIP1 Kinase Inhibition Potency: 2,2-Dimethylbutanamide-Based Inhibitors Achieve Nanomolar IC50
The 2,2-dimethylbutanamide moiety forms the structural core of RIPA-56 (N-benzyl-N-hydroxy-2,2-dimethylbutanamide), a potent and selective RIP1 kinase inhibitor with an IC50 of 13 nM . This compound demonstrates efficient inhibition of RIP1 kinase activity while exhibiting no inhibitory activity against RIP3 kinase at concentrations up to 10 μM, representing a >769-fold selectivity window . In cellular assays, RIPA-56 protects murine L929 cells from TNFα/z-VAD-FMK-induced necrosis with an EC50 of 27 nM .
| Evidence Dimension | RIP1 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | RIPA-56 IC50 = 13 nM (RIP1) |
| Comparator Or Baseline | No RIP3 inhibition at 10 μM (>769× selectivity) |
| Quantified Difference | >769-fold selectivity for RIP1 over RIP3 |
| Conditions | In vitro kinase inhibition assay; HT-29 cell EC50 = 28 nM |
Why This Matters
This quantifies the nanomolar potency achievable with the 2,2-dimethylbutanamide scaffold compared to alternative amide building blocks, directly impacting target engagement in necroptosis-related therapeutic programs.
